4-Bromo-6-isopropyl-2-methylpyrimidine

Catalog No.
S14175702
CAS No.
M.F
C8H11BrN2
M. Wt
215.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-6-isopropyl-2-methylpyrimidine

Product Name

4-Bromo-6-isopropyl-2-methylpyrimidine

IUPAC Name

4-bromo-2-methyl-6-propan-2-ylpyrimidine

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

InChI

InChI=1S/C8H11BrN2/c1-5(2)7-4-8(9)11-6(3)10-7/h4-5H,1-3H3

InChI Key

LKERMFMFCKXFHG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)Br)C(C)C

4-Bromo-6-isopropyl-2-methylpyrimidine is a chemical compound belonging to the pyrimidine family, characterized by the presence of a bromine atom at the 4-position, an isopropyl group at the 6-position, and a methyl group at the 2-position of the pyrimidine ring. Its molecular formula is C8H11BrN2C_8H_{11}BrN_2 and it has a molecular weight of approximately 215.09 g/mol. The compound's structure features a six-membered aromatic ring containing two nitrogen atoms, contributing to its unique chemical properties and reactivity.

  • Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, often facilitated by bases like potassium carbonate or sodium hydride.
  • Oxidation and Reduction Reactions: The compound can be oxidized or reduced, leading to various derivatives depending on the reagents used.
  • Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic or aliphatic compounds.

Common reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The specific products formed depend on the conditions and reagents used in each reaction type.

While specific biological activities of 4-bromo-6-isopropyl-2-methylpyrimidine are not extensively documented, compounds in the pyrimidine class often exhibit significant pharmacological properties. Pyrimidines are known for their roles in various biological processes and have been studied for their potential as antiviral, antibacterial, and anticancer agents. The presence of a bromine atom may enhance its biological activity through increased lipophilicity and reactivity .

The synthesis of 4-bromo-6-isopropyl-2-methylpyrimidine typically involves:

  • Bromination: The bromination of 2-methyl-6-isopropylpyrimidine using bromine or N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane or chloroform.
  • Reaction Conditions: This reaction is usually conducted at room temperature or slightly elevated temperatures to ensure optimal yield and purity.

In industrial settings, continuous flow reactors may be employed for large-scale production, utilizing automated systems for efficiency and consistency .

4-Bromo-6-isopropyl-2-methylpyrimidine has potential applications in:

  • Pharmaceutical Development: As a building block in drug synthesis due to its reactive bromine atom.
  • Chemical Research: In studies exploring new synthetic pathways or biological activities related to pyrimidine derivatives.

Its unique structure allows it to serve as an intermediate in the synthesis of more complex molecules .

Several compounds share structural similarities with 4-bromo-6-isopropyl-2-methylpyrimidine:

Compound NameKey Differences
4-Bromo-2-methylpyrimidineLacks the isopropyl group at the 6th position
2-Methyl-6-(propan-2-yl)pyrimidineLacks the bromine atom at the 4th position
4-Chloro-2-methyl-6-(propan-2-yl)pyrimidineContains a chlorine atom instead of bromine
4-Bromo-2-methoxy-6-methylpyridineContains a methoxy group instead of an isopropyl group

Uniqueness

The unique combination of a bromine atom and both methyl and isopropyl groups imparts distinct steric and electronic properties to 4-bromo-6-isopropyl-2-methylpyrimidine. This allows for versatile substitution reactions that can be exploited in synthetic organic chemistry .

The pyrimidine scaffold has been a cornerstone of heterocyclic chemistry since its structural elucidation in the late 19th century. Halogenated pyrimidines, such as 4-bromo-6-isopropyl-2-methylpyrimidine (C₈H₁₁BrN₂), emerged as critical intermediates in the mid-20th century, driven by their utility in pharmaceuticals and agrochemicals. This compound, first documented in PubChem in 2016 (CID 112554732), represents a modern iteration of halogenated pyrimidines optimized for regioselective functionalization. Its discovery aligns with advancements in green chemistry, as seen in the adoption of triphosgene over traditional phosphoryl chloride (POCl₃) for safer synthesis of related pyrimidine derivatives.

Significance of Halogenated Pyrimidines in Modern Chemical Research

Halogen atoms, particularly bromine, impart unique electronic and steric properties to pyrimidines. The bromine atom at the 4-position in 4-bromo-6-isopropyl-2-methylpyrimidine enhances electrophilic substitution reactivity, making it a versatile precursor for cross-coupling reactions. Meanwhile, the isopropyl group at the 6-position introduces steric bulk, which can modulate binding affinity in biological systems. Such features have positioned halogenated pyrimidines as key building blocks in:

  • Drug discovery: Bromine’s role in facilitating Suzuki-Miyaura couplings enables rapid diversification of lead compounds.
  • Materials science: The stability of C–Br bonds supports the synthesis of photoactive polymers.

Overview of Substituent Effects on Pyrimidine Reactivity and Function

The substituents in 4-bromo-6-isopropyl-2-methylpyrimidine synergistically influence its chemical behavior:

SubstituentPositionElectronic EffectSteric Effect
Bromine4Electron-withdrawing (σₚ = +0.26)Minimal
Isopropyl6Electron-donating (σₘ = -0.07)High (Es = -1.54)
Methyl2Electron-donating (σₘ = -0.07)Moderate

The electron-withdrawing bromine directs electrophilic attacks to the 5-position, while the isopropyl group restricts access to the 6-position, favoring regioselective transformations.

Research Objectives and Scope of the Review

This review focuses on:

  • Synthetic methodologies for 4-bromo-6-isopropyl-2-methylpyrimidine.
  • Structural and spectroscopic characterization.
  • Applications in catalysis and medicinal chemistry.
  • Future directions in sustainable synthesis.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

214.01056 g/mol

Monoisotopic Mass

214.01056 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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